Ethyl 2-fluoro-4-nitrobenzoate

Regioisomer comparison Physical property differentiation Chromatographic separation

Synthetic reproducibility in multi-step pharmaceutical sequences requires precise regiochemical control. Ethyl 2-fluoro-4-nitrobenzoate (CAS 363-32-6) addresses this with a unique ortho-fluoro/para-nitro activation pattern that enables predictable SNAr displacement, unlike regioisomeric alternatives. • Ortho-fluorine activated by para-nitro group for efficient SNAr with N-, O-, S-nucleophiles • Three orthogonal functional handles (ester, fluorine, nitro) enable convergent synthesis without protecting group interference • Supplied as Apalutamide Impurity 21 with regulatory-compliant characterization for ANDA method development • Selectively reducible ester to benzyl alcohol via PtO₂-catalyzed hydrogenation for downstream derivatization

Molecular Formula C9H8FNO4
Molecular Weight 213.16 g/mol
CAS No. 363-32-6
Cat. No. B1313276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-fluoro-4-nitrobenzoate
CAS363-32-6
Molecular FormulaC9H8FNO4
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C9H8FNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3
InChIKeyKGLJHQMYPYCYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Fluoro-4-Nitrobenzoate Overview


Ethyl 2-fluoro-4-nitrobenzoate (CAS 363-32-6, MF: C₉H₈FNO₄, MW: 213.16 g/mol) is an ortho-fluoro, para-nitro substituted aromatic ester building block . The compound features three distinct functional handles—an ethyl ester, a fluorine atom positioned ortho to the ester, and a nitro group at the para position . This specific substitution pattern renders it valuable for nucleophilic aromatic substitution (SNAr) reactions and subsequent functional group transformations, distinguishing it from regioisomeric alternatives [1].

Ethyl 2-Fluoro-4-Nitrobenzoate Non-Interchangeability


The substitution pattern of electron-withdrawing groups on an aromatic ring dictates both the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions [1]. In ethyl 2-fluoro-4-nitrobenzoate, the ortho-fluorine is activated toward SNAr displacement by the para-nitro group, which stabilizes the Meisenheimer complex intermediate via resonance. This electronic activation is fundamentally different from that of its regioisomer ethyl 4-fluoro-2-nitrobenzoate (CAS 1072207-10-3), where the fluorine and nitro group positions are reversed, altering both the activation energy for fluorine displacement and the subsequent reactivity of the intermediate . Generic substitution with non-fluorinated or differently substituted analogs introduces uncontrolled variability in reaction kinetics, regiochemical outcomes, and impurity profiles, thereby compromising synthetic reproducibility and yield in multi-step pharmaceutical sequences [2].

Ethyl 2-Fluoro-4-Nitrobenzoate Differentiation Evidence


Regioisomeric Physicochemical Divergence

Ethyl 2-fluoro-4-nitrobenzoate (target) and ethyl 4-fluoro-2-nitrobenzoate (regioisomer, CAS 1072207-10-3) exhibit distinct physicochemical properties despite sharing identical molecular formula and mass [1]. The target compound has a reported boiling point of 326.2 ± 32.0 °C at 760 mmHg and density of 1.333 g/cm³, whereas published physical property data for the 4-fluoro-2-nitro isomer remain unspecified across multiple authoritative databases, indicating differential thermal stability or phase behavior profiles [2]. This divergence in measurable properties—coupled with the absence of standardized characterization data for the regioisomer—underscores that these compounds are not interchangeable in processes requiring validated physical specifications (e.g., melting point-dependent crystallization, boiling point-governed distillation, or retention time-based HPLC method development).

Regioisomer comparison Physical property differentiation Chromatographic separation

Fluorine-Enhanced SNAr Reactivity

In nucleophilic aromatic substitution (SNAr) reactions, fluorine functions as the most effective leaving group among halogens when positioned ortho or para to a strongly electron-withdrawing nitro group [1]. The rate-determining step of SNAr involves nucleophilic attack on the electron-deficient aromatic ring; the presence of fluorine—the most electronegative halogen—lowers the LUMO energy of the aromatic system more effectively than chlorine, bromine, or iodine, thereby accelerating nucleophilic addition [2]. Ethyl 2-fluoro-4-nitrobenzoate benefits from this class-wide kinetic advantage: the ortho-fluorine is activated by the para-nitro group, creating a highly electrophilic site for SNAr displacement. In contrast, the corresponding non-fluorinated analog (ethyl 4-nitrobenzoate, CAS 99-77-4) lacks an activated leaving group, requiring harsher conditions (elevated temperature, stronger nucleophiles, or transition metal catalysis) to achieve comparable aromatic substitution reactivity.

Nucleophilic aromatic substitution SNAr kinetics Fluorine leaving group

Apalutamide Impurity 21 Regulatory Standard

Ethyl 2-fluoro-4-nitrobenzoate (CAS 363-32-6) is formally designated as Apalutamide Impurity 21 in pharmaceutical reference standard catalogs, with characterization data compliant with Abbreviated New Drug Application (ANDA) regulatory guidelines . This regulatory-traceable identity directly supports analytical method validation, forced degradation studies, and impurity profiling for Apalutamide—a next-generation androgen receptor (AR) inhibitor approved for prostate cancer treatment . In contrast, regioisomeric analogs (e.g., ethyl 4-fluoro-2-nitrobenzoate, CAS 1072207-10-3) lack this designated impurity status and associated regulatory-compliant characterization, rendering them unsuitable for direct substitution in GMP analytical workflows or regulatory submissions [1].

Pharmaceutical impurity profiling Reference standard Regulatory compliance

Differentiated Purity Grade Availability

Ethyl 2-fluoro-4-nitrobenzoate is commercially available in multiple purity grades from established suppliers, with specifications ranging from ≥95% to ≥98% purity . The compound is reported as stable under recommended storage conditions (room temperature, cool, dry place) and is classified as non-hazardous material for DOT/IATA transport, reducing logistical complexity and shipping cost burden compared to hazardous-classified nitroaromatic analogs . This combination of tiered purity options, validated stability profile, and favorable transport classification provides procurement flexibility that is not uniformly documented for its regioisomer ethyl 4-fluoro-2-nitrobenzoate, for which purity and stability data are less consistently reported across supplier channels.

Purity specification Vendor comparison Storage stability

Ethyl 2-Fluoro-4-Nitrobenzoate Application Scenarios


GMP Method Validation for Apalutamide

As a designated Apalutamide Impurity 21 supplied with regulatory-compliant characterization data, ethyl 2-fluoro-4-nitrobenzoate serves as a qualified reference standard for HPLC/LC-MS method development, system suitability testing, and forced degradation studies during ANDA preparation. Substitution with unvalidated regioisomers or alternative nitrobenzoates introduces unacceptable analytical uncertainty and risks regulatory deficiency citations .

SNAr-Based Biaryl Intermediate Synthesis

The ortho-fluorine para-nitro activation pattern enables efficient SNAr displacement with diverse N-, O-, and S-nucleophiles under milder conditions than non-fluorinated nitrobenzoate esters. This reactivity profile facilitates modular construction of ortho-functionalized aromatic cores found in kinase inhibitors, GPCR modulators, and other bioactive scaffolds, where precise control over substitution geometry is critical for target engagement [1].

Selective Ester Reduction for Linker Chemistry

The ethyl ester of ethyl 2-fluoro-4-nitrobenzoate can be selectively reduced to the corresponding benzyl alcohol using PtO₂-catalyzed hydrogenation at 40 psi H₂, as demonstrated in published synthetic protocols using 770 mg scale (3.62 mmol) in methanol with 75 mg PtO₂ catalyst . The resulting ortho-fluoro para-nitro benzyl alcohol retains both the SNAr-active fluorine and the reducible nitro group, providing a versatile intermediate for etherification, carbamate formation, or subsequent nitro group reduction to access ortho-fluoro para-amino benzyl derivatives.

Orthogonal Functional Group Manipulation

The three distinct functional handles of ethyl 2-fluoro-4-nitrobenzoate—ester (reducible/hydrolyzable), fluorine (SNAr-active), and nitro (reducible to amine)—enable orthogonal reaction sequences without protecting group interference. This trifunctional architecture supports convergent synthetic strategies where each handle is addressed independently, minimizing step count and maximizing synthetic efficiency in complex molecule assembly .

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